
1-Chloro-2-(difluoromethoxy)naphthalene
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Overview
Description
1-Chloro-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O and a molecular weight of 228.62 g/mol This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings
Preparation Methods
1-Chloro-2-(difluoromethoxy)naphthalene can be synthesized through various methods. . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the substitution reactions. Industrial production methods may involve large-scale chlorination and subsequent functionalization processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine or difluoromethoxy groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding properties. These interactions may affect various biological processes, such as enzyme inhibition or receptor binding, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloronaphthalene: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
2-Chloro-1-(difluoromethoxy)naphthalene: An isomer with different substitution patterns, leading to distinct chemical properties.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
Biological Activity
1-Chloro-2-(difluoromethoxy)naphthalene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C11H8ClF2O, features a naphthalene backbone substituted with a chlorine atom and a difluoromethoxy group. The presence of fluorine atoms can significantly influence the compound's lipophilicity and reactivity, impacting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens. This suggests potential applications in agriculture as a pesticide or fungicide.
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells through enzyme inhibition pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. Results showed that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
-
Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that this compound induced cytotoxic effects on human cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Data Table: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Specific enzyme targets identified |
Environmental Impact
The difluoromethoxy group enhances the compound's stability and persistence in environmental settings. Its potential use in agricultural applications raises concerns regarding ecological toxicity and bioaccumulation. Further studies are needed to assess the environmental fate of this compound and its degradation products.
Future Directions
Future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to better understand its therapeutic potential.
- Formulation Development : Exploring formulations for agricultural applications while minimizing environmental impact.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis methods for 1-chloro-2-(difluoromethoxy)naphthalene?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a naphthalene derivative (e.g., 2-hydroxynaphthalene) with chlorodifluoromethane (ClCF2H) in the presence of a base (e.g., NaOH or K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at 50–80°C for 12–24 hours . Catalysts such as CuCl2-Al2O3 in benzene have also been reported for analogous chloro-difluoromethoxy substitutions .
- Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Purify via column chromatography or recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
Technique | Purpose | Example Data |
---|---|---|
1H/19F NMR | Confirm substitution patterns and fluorine integration | 19F NMR: δ -80 to -85 ppm (CF2O) |
GC-MS | Verify molecular ion ([M+]) and fragmentation pattern | m/z 242 (C11H7ClF2O) |
Elemental Analysis | Validate empirical formula | %C: 54.3, %H: 2.9, %Cl: 14.6 |
- Common Pitfalls :
- Residual solvents in NMR spectra (e.g., DMSO-d6 peaks).
- Degradation under prolonged UV exposure during TLC.
Q. What are the primary health and safety risks associated with handling this compound?
- Hazard Profile :
- Acute Toxicity : Limited data, but related naphthalene derivatives show respiratory and dermal irritation .
- Environmental Risks : Potential bioaccumulation due to lipophilic fluorine substituents .
- Mitigation Strategies :
- Use fume hoods and PPE (gloves, goggles).
- Dispose of waste via halogenated solvent protocols.
Advanced Research Questions
Q. How can conflicting toxicological data for this compound be resolved?
- Case Study : Discrepancies in LD50 values across studies may arise from differences in species (e.g., rat vs. mouse), exposure routes (oral vs. inhalation), or dosing regimens.
- Resolution Framework :
Conduct a risk-of-bias assessment using tools from toxicological guidelines (e.g., Table C-6/C-7 in ).
Validate findings via independent replication in standardized models (e.g., OECD Test Guidelines).
Use meta-analysis to reconcile dose-response relationships .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Computational Workflow :
- Density Functional Theory (DFT) : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways.
- Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction kinetics .
- Key Insights :
- The difluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the chlorine-bearing carbon.
- Steric hindrance from the naphthalene ring may slow bimolecular reactions.
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Mechanistic Analysis :
- In Vitro Assays : Incubate with human liver microsomes and monitor metabolite formation via LC-MS.
- Findings : Fluorinated methoxy groups may inhibit CYP3A4/2D6 isoforms due to strong electronegativity .
- Research Applications :
- Use as a probe for studying enzyme-substrate binding dynamics.
- Guide structural modifications to reduce metabolic clearance in drug candidates.
Q. Key Research Gaps and Future Directions
- Mechanistic Toxicology : Elucidate the role of fluorine in bioactivation pathways.
- Green Chemistry : Develop solvent-free or catalytic methods to improve sustainability .
Properties
Molecular Formula |
C11H7ClF2O |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H |
InChI Key |
ZENKFQKIGXOMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)F |
Origin of Product |
United States |
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